molecular formula C14H26O B14420323 5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one CAS No. 82126-53-2

5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one

Cat. No.: B14420323
CAS No.: 82126-53-2
M. Wt: 210.36 g/mol
InChI Key: GYIGJKDQSFFNSH-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one is a chemical compound characterized by its unique structure, which includes a cycloheptane ring substituted with tert-butyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone as a starting material, which undergoes alkylation reactions to introduce the tert-butyl, ethyl, and methyl groups. The reaction conditions often include the use of strong bases and alkyl halides to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl, ethyl, or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides (e.g., tert-butyl chloride) in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cycloheptane derivatives.

Scientific Research Applications

5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms that alter cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane: A simple cyclic hydrocarbon with seven carbon atoms.

    2-Methylcycloheptanone: A cycloheptane derivative with a methyl group and a ketone functional group.

    tert-Butylcycloheptane: A cycloheptane derivative with a tert-butyl group.

Uniqueness

5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one is unique due to the presence of multiple substituents on the cycloheptane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

82126-53-2

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

5-tert-butyl-2-ethyl-2-methylcycloheptan-1-one

InChI

InChI=1S/C14H26O/c1-6-14(5)10-9-11(13(2,3)4)7-8-12(14)15/h11H,6-10H2,1-5H3

InChI Key

GYIGJKDQSFFNSH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CCC1=O)C(C)(C)C)C

Origin of Product

United States

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